Superior Lipophilicity (LogP) Compared to Unsubstituted and Halogenated Analogs
The lipophilicity of 2-Chloro-N-(4-isopropylphenyl)acetamide, a key determinant of membrane permeability and biological activity, is markedly higher than that of its unsubstituted and 4-fluorophenyl analogs. This difference is quantified by comparing their computationally predicted logP (XLogP3) values. The higher lipophilicity of the target compound suggests a superior ability to passively diffuse across biological membranes [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Chloro-N-phenylacetamide (XLogP3 = 1.8) and 2-Chloro-N-(4-fluorophenyl)acetamide (XLogP3 = 1.6) |
| Quantified Difference | +1.0 and +1.2 log units, respectively |
| Conditions | Computed value using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity is a primary driver of antimicrobial activity against Gram-positive bacteria within this compound class, making the target compound a more promising lead for research in this area.
- [1] PubChem. 2-Chloro-N-(4-isopropylphenyl)acetamide. PubChem CID 607220. View Source
- [2] PubChem. 2-Chloro-N-phenylacetamide. PubChem CID 6621. View Source
